2-Phenanthrenebutanoic acid

Overview

Description

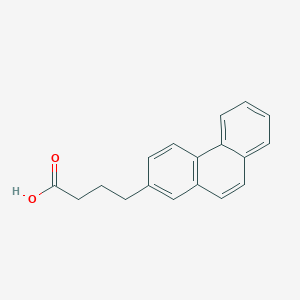

2-Phenanthrenebutanoic acid, also known as 9,10-dihydro-α,α-dimethyl-2-Phenanthrenebutanoic acid, is a chemical compound with the molecular formula C20H22O2 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . Phenanthrene is used to make dyes, plastics, pesticides, explosives, and drugs .

Scientific Research Applications

Bioremediation and Environmental Remediation

2-Phenanthrenebutanoic acid, a derivative of phenanthrene, is significant in environmental remediation, particularly in bioremediation of polluted soils. Burkholderia fungorum FM-2, for instance, has shown potential in bioremediation of soils contaminated with phenanthrene and heavy metals, utilizing phenanthrene as a carbon source over a wide pH range (Liu et al., 2019). Klebsiella sp. PD3, another strain, was found to significantly improve the degradation efficiency of phenanthrene in the environment, offering a potential method for phytoremediation of contaminated soils (Li et al., 2020).

Chemical Synthesis and Catalysis

The study of phenanthrene and its derivatives has also been crucial in the field of chemical synthesis. For instance, a radical [4 + 2] benzannulation method has been developed for the synthesis of phenanthrenes, using ascorbic acid as the radical initiator, which is a mild, metal-free process (Bu, Lu & Cai, 2016). Additionally, catalytic hydrogenation of phenanthrene over NiMo/Al2O3 catalysts has been explored for hydrogen storage, demonstrating the potential of phenanthrene derivatives in energy applications (Zhang, Zhao, Zhang & Lu, 2016).

Photodegradation Studies

Photodegradation of phenanthrene, a process relevant to environmental science and pollution control, has been extensively studied. For example, the effects of solvents on phenanthrene photooxidation were systematically studied, providing insights into the environmental fate of PAHs like phenanthrene (Shankar, An, Loh & Yim, 2019).

Molecular and Structural Studies

Molecular studies have been conducted on phenanthrene and its derivatives, including computational, spectroscopic, and ligand-protein docking studies. These studies provide insights into the molecular behavior and potential pharmaceutical applications of these compounds (Raajaraman, Sheela & Muthu, 2019).

Safety and Hazards

The safety data sheet for phenanthrene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes severe skin burns and eye damage . The safety and hazards of 2-Phenanthrenebutanoic acid specifically are not detailed in the search results.

properties

IUPAC Name |

4-phenanthren-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTQXAGCVZCGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519687 | |

| Record name | 4-(Phenanthren-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenanthrenebutanoic acid | |

CAS RN |

77520-30-0 | |

| Record name | 4-(Phenanthren-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)

![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)

![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)